Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized in various studies, often as part of a broader investigation into novel chemical entities with potential biological activities. For instance, the work by Watanabe et al. (1992) highlights the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, exploring their antagonist activity towards the 5-HT2 receptor. This study provides a foundation for understanding the chemical properties and potential pharmacological applications of such compounds (Watanabe et al., 1992).
Biological Activities
Research has extensively explored the biological activities of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate and related compounds. For example, a study focused on the antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, derived from a similar chemical backbone, showed promising results against a range of microorganisms, pointing to the potential therapeutic applications of these compounds (Azza M. El‐Kazak & M. Ibrahim, 2013).
Antimicrobial Properties
Another significant area of application for these compounds is in the development of antimicrobial agents. The synthesis and antimicrobial activity evaluation of certain new 1,2,4-triazole derivatives, including compounds structurally related to this compound, have been reported. Such studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains (Bektaş et al., 2007).
Antituberculosis Activity
The compound and its derivatives have also been evaluated for their potential antituberculosis activity. For example, a series of thiazole-aminopiperidine hybrid analogues were designed and synthesized, demonstrating significant activity against Mycobacterium tuberculosis. This suggests a promising avenue for the development of new antituberculosis agents, highlighting the versatility of this compound's structural framework in medicinal chemistry (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary target of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate is Topoisomerase 1 (Top1). Top1 is an enzyme that controls and alters the topologic states of DNA during transcription .
Mode of Action
This compound interacts with its target, Top1, by inhibiting its activity. This inhibition is superior to the natural Top1-inhibitor camptothecin . The compound forms a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
The inhibition of Top1 by this compound affects the DNA transcription pathway. The downstream effects of this interaction are yet to be fully understood .
Result of Action
The inhibition of top1 suggests potential anti-cancer properties, as top1 is often a target for cancer therapies .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-5-7-15(22)8-6-13)25-11-9-14(10-12-25)20(28)29-4-2/h5-8,14,17,27H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXDVMFZADXNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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